N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a hybrid structure combining a tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) linked to a phenyl group, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold bearing a sulfonamide group at position 4. The sulfonamide group enhances solubility and may confer enzyme inhibitory properties, such as carbonic anhydrase or kinase inhibition .
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-20-16(22)21(19-18-20)12-4-2-11(3-5-12)17-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h2-7,10,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLRAGTLPURQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A tetrazole ring , known for its diverse biological activities.
- A benzo[b][1,4]dioxine moiety, which contributes to its pharmacological properties.
- A sulfonamide group , enhancing its potential as a therapeutic agent.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's intricate structure allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the mechanism of action may involve:
- Inhibition of enzyme activity : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Binding affinity : Interaction studies indicate that it may bind effectively to certain receptors, modulating their activity and influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
| Compound | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound 1 | 155 | BioA (Mycobacterium tuberculosis) | Strong inhibition |
| Compound 2 | 10–15 | HepG2 cells | Moderate cytotoxicity |
| Compound 3 | 26 | P. falciparum | Effective against malaria |
These results highlight the importance of specific functional groups and structural configurations in enhancing biological activity.
Study on Antimalarial Activity
In a study focused on novel tetrazole compounds, researchers found that certain derivatives exhibited fast-kill rates against P. falciparum. The mechanism was linked to the inhibition of hemozoin formation and the accumulation of toxic heme in the parasite's digestive vacuole . This study underscores the potential of tetrazole-containing compounds in developing effective antimalarial therapies.
Evaluation of Cytotoxicity
Another investigation evaluated the cytotoxic effects of related compounds on human liver cells (HepG2). Several analogs displayed selectivity with CC50 values indicating a significant therapeutic window . This suggests that this compound might also possess favorable safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The compound’s tetrazole ring distinguishes it from other sulfonamide-bearing heterocycles. For example:
- Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ):
- These feature a 1,2,4-triazole-3-thione core instead of tetrazole.
- The thione group (-C=S) in triazoles influences tautomerism and metal-binding capacity, unlike the oxo-tetrazole in the target compound.
- Synthesized via cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH reflux) , whereas tetrazole derivatives often require nitrile cyclization or azide-based routes.
Sulfonyl/Sulfonamide Groups
- The target compound’s sulfonamide (-SO₂NH₂) group differs from sulfonyl (-SO₂-) linkages in analogs like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides . Sulfonamides are stronger hydrogen-bond donors, enhancing interactions with biological targets (e.g., enzymes).
Fused Benzene Systems
- The 2,3-dihydrobenzo[b][1,4]dioxine system in the target compound is structurally distinct from coumarin- or diazepine-fused analogs (e.g., compounds 4g and 4h in ).
Structural and Spectroscopic Comparisons
Table 1: Key Analytical Differences
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the tetrazole and dihydrobenzo[d][1,4]dioxine moieties. Key steps include sulfonamide coupling (e.g., using sulfonyl chlorides) and tetrazole ring formation via cyclization. Reagents like sodium hydride or triethylamine are used to deprotonate intermediates, while solvents such as dichloromethane or DMF ensure solubility . Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Experimental Design : Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio for sulfonamide coupling) and monitor progress via TLC or HPLC. Purify via column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm aromatic protons and sulfonamide linkages, FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups, and HRMS for molecular ion validation. X-ray crystallography resolves stereochemistry if crystalline .
- Data Interpretation : Compare NMR shifts to analogous compounds (e.g., 7.8–8.2 ppm for tetrazole protons, 4.3–4.6 ppm for dihydrodioxine CH₂ groups) .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference drugs (e.g., ciprofloxacin for antibacterial, doxorubicin for anticancer) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can computational modeling predict binding interactions between this compound and biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cyclooxygenase-2, DNA gyrase). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Data Analysis : Prioritize compounds with binding energies ≤ -7 kcal/mol and hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodology : Re-evaluate assay conditions (e.g., pH, serum interference) or confirm compound stability via LC-MS post-incubation. Use isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Case Study : If a compound shows poor antibacterial activity despite strong docking scores, test for efflux pump overexpression in bacterial strains using ethidium bromide accumulation assays .
Q. How can regioselectivity challenges in modifying the tetrazole ring be addressed?
- Methodology : Employ directing groups (e.g., nitro or methoxy substituents) or transition-metal catalysts (e.g., Pd/Cu) to control functionalization sites. Use DFT calculations to predict reactive sites based on electron density maps .
- Example : Methyl groups at the tetrazole N-position may sterically hinder certain reactions; switch to bulkier bases (e.g., DBU) to improve regioselectivity .
Q. What industrial-scale purification methods balance cost and purity requirements?
- Methodology : Compare recrystallization (e.g., using ethanol/water mixtures) vs. preparative HPLC (C18 columns, acetonitrile/water mobile phase). For large batches, optimize solvent recycling and crystallization kinetics .
- Quality Control : Ensure ≥95% purity via HPLC-UV (λ = 254 nm) and residual solvent analysis (GC-MS) .
Methodological Framework for Research
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Experimental Design : Synthesize analogs with systematic variations (e.g., substituents on the phenyl ring, sulfonamide linker length). Test against a panel of biological targets and correlate activity with electronic (Hammett σ) or steric (Taft ES) parameters .
- Statistical Tools : Use multivariate regression (e.g., PLS analysis) to identify critical descriptors influencing activity .
Q. What protocols ensure reproducibility in kinetic studies of its degradation?
- Methodology : Conduct accelerated stability studies under varied pH (1–13), temperature (40–80°C), and light exposure. Monitor degradation products via LC-MS and propose pathways (e.g., hydrolysis of sulfonamide or tetrazole ring opening) .
- Standardization : Follow ICH Q1A guidelines for photostability testing and use USP reference standards for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
